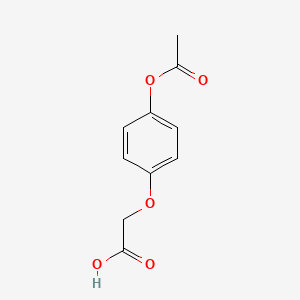

2-(4-Acetoxyphenoxy)acetic acid

描述

2-(4-Acetoxyphenoxy)acetic acid (CAS: 20872-29-1) is a phenoxyacetic acid derivative with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol. Structurally, it consists of a phenoxy ring substituted with an acetoxy (-OAc) group at the para position, linked to an acetic acid moiety. This compound is primarily utilized in laboratory research, as highlighted by its availability through specialty chemical suppliers like HePeng Biotech . Its acetoxy group confers unique reactivity, such as susceptibility to hydrolysis, which may influence its applications in prodrug design or synthetic intermediates.

属性

IUPAC Name |

2-(4-acetyloxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-7(11)15-9-4-2-8(3-5-9)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHROUVMFOQBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552945 | |

| Record name | [4-(Acetyloxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20872-29-1 | |

| Record name | 2-[4-(Acetyloxy)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20872-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Acetyloxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenoxy)acetic acid typically involves the esterification of 4-hydroxyphenoxyacetic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The general reaction scheme is as follows: [ \text{4-Hydroxyphenoxyacetic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetoxy group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions may target the phenoxy group, potentially converting it into a phenol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.

Major Products:

Oxidation: Formation of 4-carboxyphenoxyacetic acid.

Reduction: Formation of 4-hydroxyphenoxyacetic acid.

Substitution: Formation of various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways, particularly those involving phenolic compounds.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of herbicides and other agrochemicals.

作用机制

The mechanism of action of 2-(4-Acetoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical reactions. The phenoxyacetic acid moiety can interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Phenoxyacetic acid derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds, emphasizing functional group effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Findings

Substituent Effects on Reactivity: The acetoxy group in this compound is hydrolytically labile compared to methoxy or chloro substituents. This property could enable its use as a prodrug, releasing 4-hydroxyphenoxyacetic acid upon ester cleavage . Halogenated derivatives (e.g., Cl, Br) exhibit increased lipophilicity, enhancing membrane permeability. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms stable crystals via O–H⋯O hydrogen bonds, a feature critical in solid-state chemistry .

Biological Activity: 2,4-D demonstrates potent herbicidal activity due to its dichloro substitution, which disrupts plant auxin pathways. In contrast, this compound lacks documented herbicidal use, suggesting substituent position and electronegativity dictate biological function .

Toxicity and Safety: 2,4-D has extensive toxicological data, including environmental persistence and human health risks .

Synthetic Applications :

- Brominated derivatives (e.g., ) are synthesized via regioselective halogenation, whereas acetoxy groups may be introduced via acetylation of hydroxy precursors .

生物活性

2-(4-Acetoxyphenoxy)acetic acid, with the CAS number 20872-29-1, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an acetic acid moiety linked to a phenoxy group substituted with an acetoxy group. This structural configuration is significant as it influences the compound's solubility and reactivity, which are critical for its biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. A study demonstrated its effectiveness in reducing inflammation in various models, suggesting that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

| Study | Model | Result |

|---|---|---|

| Rat paw edema model | Significant reduction in edema compared to control | |

| In vitro cytokine assay | Decreased IL-6 and TNF-alpha levels |

2. Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties. In animal models, it has shown promise in alleviating pain through mechanisms that may involve modulation of pain pathways.

| Study | Model | Result |

|---|---|---|

| Hot plate test | Increased latency to response, indicating analgesia | |

| Acetic acid-induced writhing test | Reduced number of writhes compared to control |

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has demonstrated activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may involve:

- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Modulation of inflammatory mediators such as cytokines.

- Interaction with bacterial cell wall synthesis pathways.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 4-Acetylphenol | Phenolic derivative | Analgesic and anti-inflammatory |

| 2-(4-Hydroxyphenyl)acetic acid | Phenolic derivative | Anti-inflammatory |

| Salicylic acid | Salicylate | Analgesic and anti-inflammatory |

Antimicrobial Study

A study focusing on the antimicrobial effects of various derivatives including this compound highlighted its superior antibacterial activity against Staphylococcus aureus and Escherichia coli, establishing it as a promising candidate for antibiotic development.

Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines (MCF-7 and HepG2), this compound demonstrated significant inhibitory effects, suggesting potential therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。